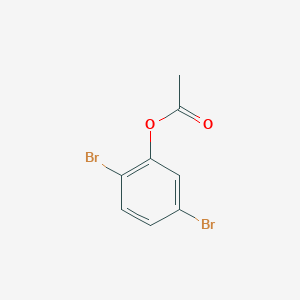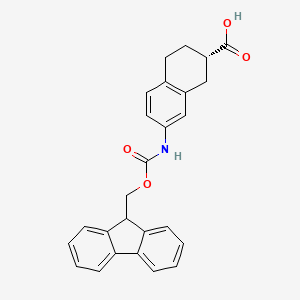
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it a valuable tool in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group of the corresponding amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The protected amino acid is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also involves rigorous quality control measures, including HPLC and mass spectrometry, to confirm the identity and purity of the compound .
化学反应分析
Types of Reactions
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HATU or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: Mild oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection, peptide chains after coupling reactions, and various oxidized or reduced derivatives depending on the specific conditions used .
科学研究应用
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Material Science: Utilized in the development of peptide-based materials and nanostructures
作用机制
The mechanism of action of (S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The fluorenyl group also provides a chromophore that can be detected by UV spectroscopy, aiding in the monitoring of the synthesis process .
相似化合物的比较
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid
Uniqueness
The uniqueness of (S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid lies in its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required. Its stability and ease of removal under mild conditions also make it a preferred choice in peptide synthesis compared to other protecting groups .
属性
分子式 |
C26H23NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
(2S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)17-10-9-16-11-12-19(14-18(16)13-17)27-26(30)31-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,11-12,14,17,24H,9-10,13,15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI 键 |
IWFJPUCCEQWACZ-KRWDZBQOSA-N |
手性 SMILES |
C1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)

![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)
![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)
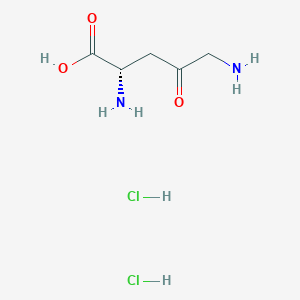

![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
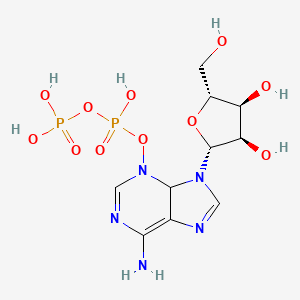
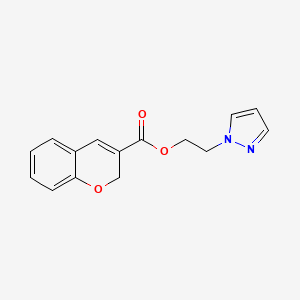
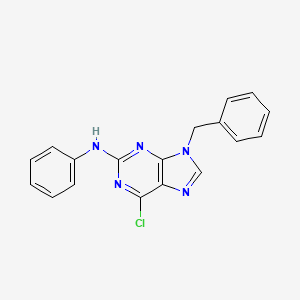
![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
